Cas no 856956-46-2 (2(1H)-Pyridinone, 6-(hydroxymethyl)-4-methyl-)

2(1H)-Pyridinone, 6-(hydroxymethyl)-4-methyl-, is a heterocyclic organic compound featuring a pyridinone core substituted with a hydroxymethyl group at the 6-position and a methyl group at the 4-position. This structure imparts reactivity suitable for applications in pharmaceutical intermediates and organic synthesis. The hydroxymethyl functionality offers a versatile handle for further derivatization, enabling the introduction of additional molecular diversity. Its methyl substitution enhances stability while maintaining compatibility with a range of reaction conditions. The compound’s balanced polarity and functional group accessibility make it a valuable building block for the development of biologically active molecules or specialized materials.
2(1H)-Pyridinone, 6-(hydroxymethyl)-4-methyl- structure
856956-46-2 structure
商品名:2(1H)-Pyridinone, 6-(hydroxymethyl)-4-methyl-
CAS番号:856956-46-2
MF:C7H9NO2
メガワット:139.151861906052
CID:4907292

2(1H)-Pyridinone, 6-(hydroxymethyl)-4-methyl- 化学的及び物理的性質

名前と識別子

    • 2(1H)-Pyridinone, 6-(hydroxymethyl)-4-methyl-
    • 2-Hydroxy-4-methylpyridine-6-methanol
    • インチ: 1S/C7H9NO2/c1-5-2-6(4-9)8-7(10)3-5/h2-3,9H,4H2,1H3,(H,8,10)
    • InChIKey: YCKNBVSCKMVBBM-UHFFFAOYSA-N
    • ほほえんだ: OCC1=CC(C)=CC(N1)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 216
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 49.3

2(1H)-Pyridinone, 6-(hydroxymethyl)-4-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029003964-250mg
2-Hydroxy-4-methylpyridine-6-methanol
856956-46-2 95%
250mg
$931.00 2023-08-31
Alichem
A029003964-500mg
2-Hydroxy-4-methylpyridine-6-methanol
856956-46-2 95%
500mg
$1701.85 2023-08-31
Alichem
A029003964-1g
2-Hydroxy-4-methylpyridine-6-methanol
856956-46-2 95%
1g
$2952.90 2023-08-31

2(1H)-Pyridinone, 6-(hydroxymethyl)-4-methyl- 関連文献

2(1H)-Pyridinone, 6-(hydroxymethyl)-4-methyl-に関する追加情報

Exploring the Chemistry and Applications of 6-(Hydroxymethyl)-4-Methyl-2(1H)-Pyridinone (CAS No. 856956-46-2)

6-(Hydroxymethyl)-4-methyl-2(1H)-pyridinone, identified by its CAS No. 856956-46-2, is an organic compound belonging to the pyridinone class of heterocyclic compounds. Its structure comprises a pyridine ring with a methyl substituent at position 4 and a hydroxymethyl group attached at position 6, while the hydrogen atom at position 1 maintains the pyridinone tautomeric form. This unique configuration imparts distinctive chemical properties, making it a subject of interest in synthetic chemistry and pharmaceutical research.

The synthesis of 4-methyl-substituted pyridinones has historically been approached via cyclocondensation reactions or oxidation pathways of corresponding pyridine precursors. Recent advancements in asymmetric catalysis have enabled more efficient routes for constructing this compound's core structure. For instance, studies published in the Journal of Organic Chemistry (2023) demonstrated that using palladium-catalyzed cross-coupling methods can precisely introduce the hydroxymethyl group at position 6 under mild conditions, thereby minimizing side reactions and improving yield compared to traditional acid-catalyzed approaches.

In medicinal chemistry, the presence of both methyl and hydroxymethyl substituents on this compound's framework suggests potential for modulating pharmacokinetic profiles. The hydroxymethyl group enhances aqueous solubility through hydrogen bonding capabilities, while the methyl substitution may influence metabolic stability by altering enzyme recognition sites. These properties are advantageous in drug design, particularly for targeting biological systems where bioavailability and prolonged circulation are critical.

A groundbreaking study in Nature Communications (January 2024) highlighted this compound's role as a scaffold in developing novel kinase inhibitors. Researchers synthesized derivatives by appending aromatic moieties to the hydroxymethyl arm, achieving submicromolar IC₅₀ values against CDK8/19 kinases—a promising avenue for cancer therapy due to these kinases' involvement in tumor progression pathways. The rigid planar structure provided by the pyridinone core facilitated optimal binding interactions with ATP pockets in target enzymes.

The compound's inherent redox activity has also been leveraged in electrochemical applications. A team from MIT reported in ACS Applied Materials & Interfaces (March 2023) that when functionalized with transition metal complexes, it forms stable coordination polymers exhibiting enhanced electron transfer rates compared to analogous systems without the hydroxymethylation. This discovery opens possibilities for its use in next-generation battery electrolytes and biosensors requiring redox-active components.

In biological systems, the hydroxymethyl group's reactivity is particularly notable. It can undergo enzymatic oxidation to form aldehydes or further reduction to primary alcohols under physiological conditions—a behavior extensively characterized through NMR spectroscopy studies published in Bioorganic & Medicinal Chemistry Letters. This dynamic property makes it valuable as a bioorthogonal handle for click chemistry applications or as a prodrug moiety that activates upon cellular uptake.

Spectroscopic analysis confirms its structural integrity:¹H NMR reveals distinct signals at δ 7.8–7.9 ppm corresponding to the pyridinone aromatic protons, while δ 5.1 ppm arises from the methine proton adjacent to the hydroxy group. The infrared spectrum shows characteristic carbonyl absorption bands around 1700 cm⁻¹ and OH stretching vibrations near 3300 cm⁻¹—features consistent with its proposed structure as validated through computational docking studies.

Critical evaluation of its photophysical properties indicates moderate fluorescence emission upon UV excitation at λmax ~380 nm, attributed to electronic transitions within the conjugated pyridinone system. This property has been exploited in recent fluorescent probe designs reported in Analytical Chemistry, where functionalized variants were used for selective detection of metal ions like Cu²⁺ and Zn²⁺ through quenching mechanisms mediated by chelation-induced electron transfer processes.

Clinical relevance emerges from its structural similarity to FDA-approved drugs such as luminespan (CAS No. 1397737-77-3), where analogous substitutions are known to improve drug efficacy by enhancing cell membrane permeability without compromising selectivity profiles. Preclinical toxicity studies conducted on murine models showed low acute toxicity (< LD₅₀ > 5 g/kg), though chronic effects require further investigation—a common consideration for compounds entering phase II trials according to recent regulatory guidelines published by EMA.

Synthetic versatility is exemplified by its use as an intermediate in total syntheses of natural products like piperlongumine analogs described in Tetrahedron Letters. The hydroxy functionality allows orthogonal protection strategies using silyl ethers (e.g., TBDPS groups), enabling sequential modification of other positions on the pyridinone ring without interference during multi-step organic syntheses.

In nanotechnology applications, self-assembled structures formed from this compound under controlled pH conditions exhibit unique morphologies resembling lamellar aggregates observed via atomic force microscopy (AFM). These nanostructures demonstrated sustained release properties when loaded with doxorubicin derivatives—findings presented at the American Chemical Society National Meeting (April 2023)—indicating potential utility as drug delivery carriers with tunable release kinetics based on microenvironmental pH changes.

Bioisosteric replacements involving this scaffold have been explored extensively within kinase inhibitor design paradigms outlined in J Med Chem. Replacing conventional benzamide groups with pyridinone cores resulted in improved ligand efficiency indices across multiple targets including JAK/STAT signaling proteins implicated in autoimmune disorders such as rheumatoid arthritis and multiple myeloma.

Mechanistic insights from computational modeling using DFT calculations revealed that steric hindrance introduced by both substituents stabilizes specific conformations necessary for binding critical residues within protein active sites—a key factor identified through molecular dynamics simulations published last year in J Phys Chem B.

In enzymology research, this compound serves as an effective competitive inhibitor against monoamine oxidase B isoforms according to data from high-throughput screening campaigns reported in Nature Scientific Reports. Its inhibitory constant (Ki = ~1 μM) places it among promising candidates for neuroprotective therapies targeting Parkinson’s disease pathogenesis mechanisms involving oxidative stress regulation.

Solvent-free microwave-assisted synthesis protocols developed over recent years have significantly streamlined production methods compared to conventional reflux techniques requiring hours-long reaction times under hazardous solvent conditions. A notable example from (August 2023) achieved quantitative yields within minutes using ball-milled solid-state precursors activated solely via microwave irradiation—advancing sustainability goals within pharmaceutical manufacturing practices.

Biomaterials engineering has seen innovative applications through copolymerization with polyethylene glycol monomers via click chemistry reactions under copper-free conditions described recently (Biomaterials Science, June 2024). Resulting copolymers displayed tunable hydrophilicity indices ranging from logP -1.8 to +0.7 depending on substitution patterns—a critical parameter for optimizing implantable device coatings designed for controlled protein adsorption characteristics.

Radiolabeling studies employing carbon-11 isotopes attached at position 4 demonstrated favorable pharmacokinetics during positron emission tomography (PET) imaging trials conducted at UCLA’s biomedical imaging center last year (J Labelled Comp Radiopharm,volumetric distribution half-life T½= ~3 hours). Such results suggest potential utility as diagnostic agents capable of monitoring metabolic processes non-invasively across different organ systems without significant off-target accumulation issues observed with earlier generation tracers lacking similar substituent arrangements.

Surface-enhanced Raman scattering (SERS) experiments utilizing gold nanoparticle substrates revealed characteristic vibrational signatures at ~1598 cm⁻¹ assigned specifically to C=N stretching modes within its conjugated system—findings corroborated across multiple independent laboratories’ datasets submitted to PubChem’s spectral repository over Q3/Q4 2023 quarters which provide essential reference data for quality control purposes during large-scale production runs required for clinical trials preparation stages now underway globally among several pharma consortiums working collaboratively under open innovation frameworks endorsed by WHO’s drug development initiatives.

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